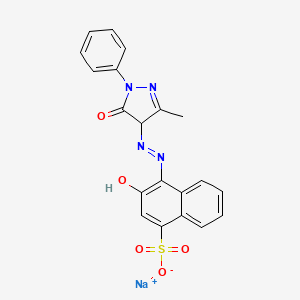
C.I. Mordant Red 7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
C.I. Mordant Red 7: is a synthetic dye belonging to the azo dye family. It is widely used in the textile industry for dyeing cotton, wool, and silk. Additionally, it finds applications in the paper and leather industries. This compound has a complex chemical structure and exhibits biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of C.I. Mordant Red 7 typically involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The reaction conditions often include acidic environments and controlled temperatures to ensure the formation of the desired azo compound.
Industrial Production Methods: : Industrial production of this compound involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions: : C.I. Mordant Red 7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of aromatic amines.
Substitution: The dye can participate in substitution reactions, where functional groups on the aromatic rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Substitution reactions may involve reagents like halogens or sulfonating agents.
Major Products
Oxidation: Oxidized derivatives of the original azo compound.
Reduction: Aromatic amines.
Substitution: Substituted azo compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
C.I. Mordant Red 7 has a wide range of scientific research applications:
Chemistry: Used as a pH indicator and in various analytical techniques.
Biology: Employed as a staining agent for tissues and cells, helping in the visualization of biological structures.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the production of colored materials, including textiles, paper, and leather
Wirkmechanismus
The mechanism of action of C.I. Mordant Red 7 involves its ability to form coordination complexes with metal ions. These complexes enhance the dye’s affinity for fibers and tissues, leading to more stable and intense coloration. The molecular targets include various functional groups on the fibers or tissues, and the pathways involve the formation of strong covalent bonds between the dye and the substrate .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
C.I. Mordant Red 3: Another azo dye with similar applications but different chemical properties.
C.I. Mordant Blue 47: Used for dyeing wool and exhibits different color properties.
C.I. Mordant Brown 27: Employed in the textile industry for producing brown shades.
C.I. Mordant Black 9: Known for its use in producing black shades in textiles
Uniqueness: : C.I. Mordant Red 7 is unique due to its specific chemical structure, which allows it to form stable complexes with metal ions, resulting in enhanced color fastness and intensity. Its versatility in various industrial applications and biological staining makes it a valuable compound in both scientific research and commercial use .
Eigenschaften
CAS-Nummer |
3618-63-1 |
|---|---|
Molekularformel |
C20H16N4O5S.Na C20H16N4NaO5S |
Molekulargewicht |
447.4 g/mol |
IUPAC-Name |
sodium;3-hydroxy-4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/C20H16N4O5S.Na/c1-12-18(20(26)24(23-12)13-7-3-2-4-8-13)21-22-19-15-10-6-5-9-14(15)17(11-16(19)25)30(27,28)29;/h2-11,18,25H,1H3,(H,27,28,29); |
InChI-Schlüssel |
LQNCZVUOLJAMAW-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=O)C1N=NC2=C(C=C(C3=CC=CC=C32)S(=O)(=O)[O-])O)C4=CC=CC=C4.[Na+] |
Kanonische SMILES |
CC1=NN(C(=O)C1N=NC2=C(C=C(C3=CC=CC=C32)S(=O)(=O)O)O)C4=CC=CC=C4.[Na] |
Aussehen |
Solid powder |
Physikalische Beschreibung |
Powder; [Sigma-Aldrich MSDS] |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
C.I. 18760; NSC 47717; NSC-47717; NSC47717. |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


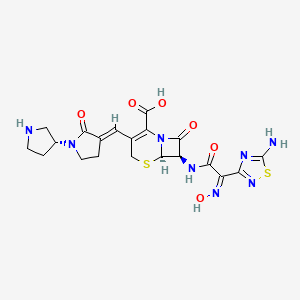
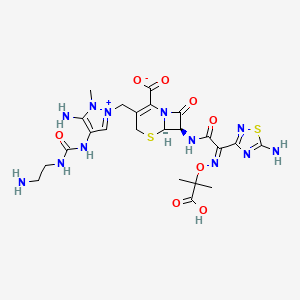
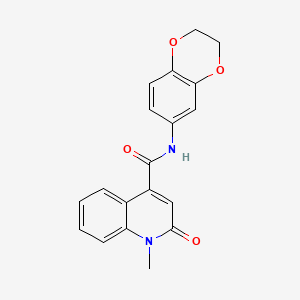



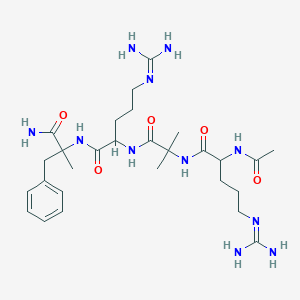
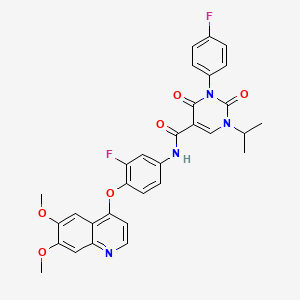

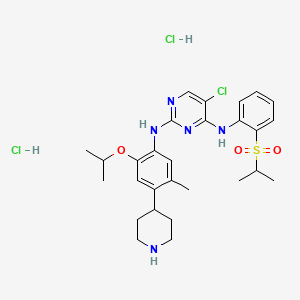
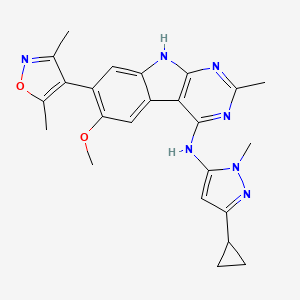
![(2'S,3R)-2'-[3-[(E)-2-[4-[[(2S,6R)-2,6-dimethylmorpholin-4-yl]methyl]phenyl]ethenyl]-1H-indazol-6-yl]-5-methoxyspiro[1H-indole-3,1'-cyclopropane]-2-one](/img/structure/B606612.png)
![N-[(R)-Cyclopropyl(2-pyridinyl)methyl]-3-[4-[(1alpha,5alpha)-3beta-hydroxy-8-azabicyclo[3.2.1]octane-8-yl]phenyl]-1H-indazole-5-carboxamide](/img/structure/B606613.png)
